

# Monolinuron: A Comprehensive Technical Guide to its Chemical and Physical Properties

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## Compound of Interest

Compound Name: **Monolinuron**

Cat. No.: **B160109**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **Monolinuron**, a selective systemic herbicide. The information is presented to support research, scientific analysis, and potential applications in drug development, adhering to stringent data presentation and visualization standards.

## Core Chemical and Physical Properties

**Monolinuron**, with the IUPAC name 3-(4-chlorophenyl)-1-methoxy-1-methylurea, is a member of the phenylurea class of herbicides.<sup>[1][2]</sup> Its fundamental role in agriculture is the control of broad-leaved weeds and annual grasses in various vegetable crops.<sup>[1][3]</sup> The herbicidal activity of **Monolinuron** stems from its ability to inhibit photosynthesis in target weeds.<sup>[1][3]</sup>

## Table 1: General Chemical Properties of Monolinuron

Property	Value	Source(s)
IUPAC Name	3-(4-chlorophenyl)-1-methoxy-1-methylurea	<a href="#">[1]</a>
CAS Number	1746-81-2	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> ClN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	214.65 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid; Colorless crystals	<a href="#">[4]</a> <a href="#">[5]</a>

**Table 2: Physicochemical Properties of Monolinuron**

Property	Value	Conditions	Source(s)
Melting Point	80 - 83 °C	<a href="#">[1]</a>	
Water Solubility	735 mg/L	25 °C	<a href="#">[6]</a>
Vapor Pressure	1.5 × 10 <sup>-4</sup> mmHg	25 °C	<a href="#">[7]</a>
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	2.2	<a href="#">[5]</a>	

## Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of a substance like **Monolinuron**, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

### Melting Point Determination (OECD 102)

The melting point of a solid organic compound is a critical physical property for its identification and purity assessment.[\[4\]](#) The OECD 102 guideline outlines several methods for its determination.[\[8\]](#)[\[9\]](#) A common and effective technique is the capillary method.[\[4\]](#)

### Methodology:

- Sample Preparation: A small amount of the finely powdered, dry test substance is introduced into a capillary tube, which is then sealed at one end.[10]
- Apparatus: The capillary tube containing the sample is attached to a thermometer or placed in a heating block of a melting point apparatus.[11]
- Heating: The heating bath or block is heated at a slow, controlled rate, typically around 1-2°C per minute, especially near the expected melting point.[4]
- Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range represents the melting point.[11]
- Purity Indication: A sharp melting point range (0.5-1°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[4]

## Water Solubility Determination (OECD 105)

Water solubility is a fundamental property that influences the environmental fate and bioavailability of a chemical.[12] The OECD 105 guideline provides two primary methods for its determination: the column elution method for substances with low solubility and the flask method for those with higher solubility.[6][13][14]

### Flask Method Methodology (for substances with solubility $> 10^{-2}$ g/L):

- Equilibration: An excess amount of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.[6][15]
- Phase Separation: After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.[14]
- Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14]

- Solubility Value: The measured concentration represents the water solubility of the substance at the specified temperature.[6]

## Vapor Pressure Determination (OECD 104)

Vapor pressure is a measure of a substance's volatility and is crucial for assessing its potential for atmospheric transport.[7] The OECD 104 guideline details several methods for its measurement, with the choice depending on the expected vapor pressure range.[16][17][18]

Static Method Methodology:

- Sample Introduction: A sample of the substance is placed in a thermostatted container connected to a pressure measuring device.
- Evacuation: The container is evacuated to remove air.
- Equilibration: The temperature is maintained at a constant value until the pressure inside the container, due to the substance's vapor, reaches a stable value.
- Pressure Measurement: The equilibrium pressure is recorded as the vapor pressure at that temperature.
- Temperature Variation: The measurement is repeated at several different temperatures to establish the vapor pressure curve.[17]

## Octanol-Water Partition Coefficient (Kow) Determination (OECD 107 & 123)

The octanol-water partition coefficient (Kow) is a key parameter for predicting the environmental partitioning and bioaccumulation potential of a substance.[19] The OECD provides several guidelines for its determination, including the Shake Flask Method (OECD 107) and the Slow-Stirring Method (OECD 123).[19][20][21]

Shake Flask Method (OECD 107) Methodology:

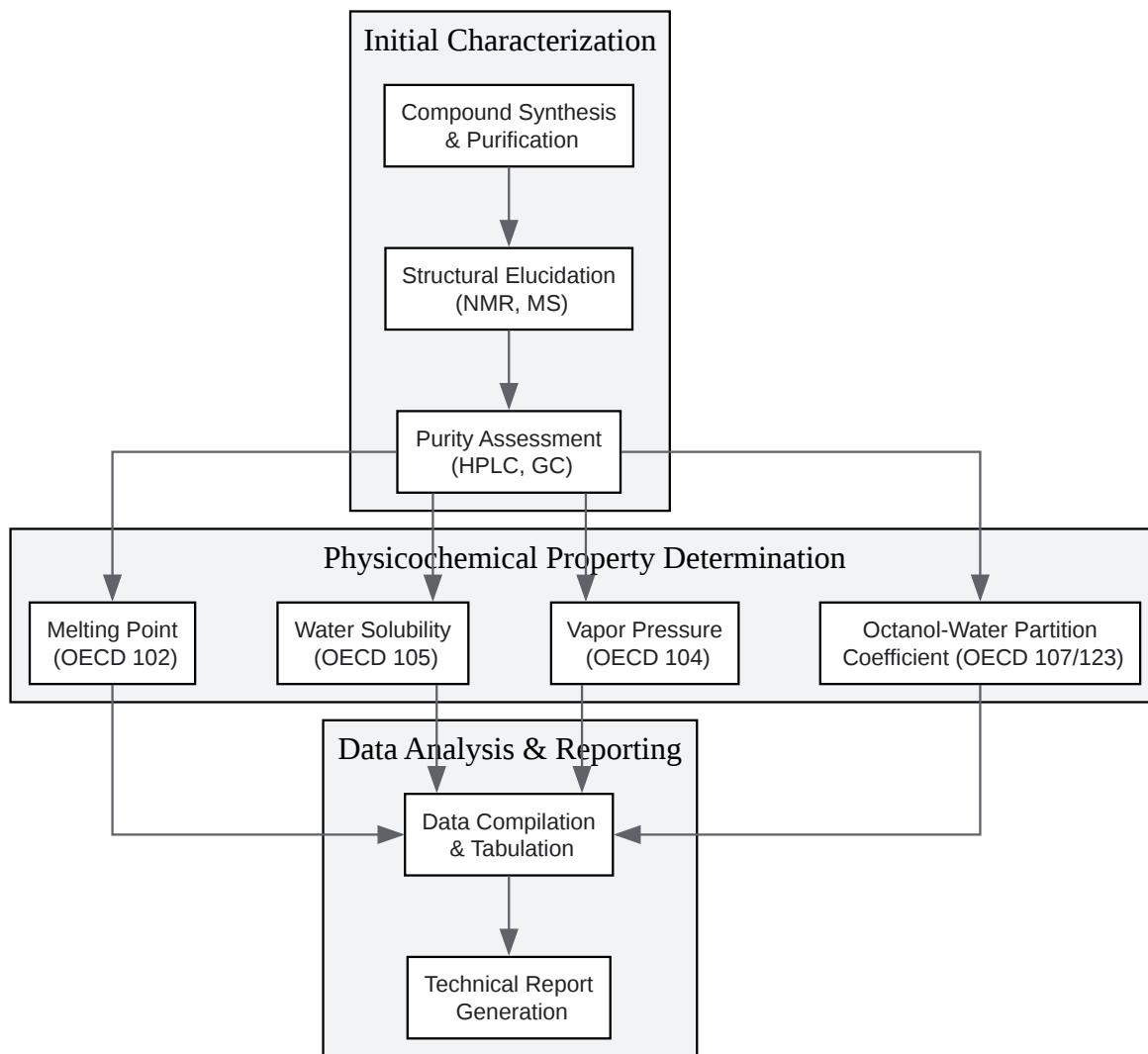
- Solvent Saturation: n-octanol and water are pre-saturated with each other.

- Partitioning: A known amount of the test substance is dissolved in either the n-octanol or water phase. The two phases are then combined in a flask and shaken vigorously to facilitate partitioning.[22]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.[22]
- Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique.[22]
- Kow Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (log Kow).[21]

## Visualizations

### Logical Workflow for Physicochemical Property Assessment

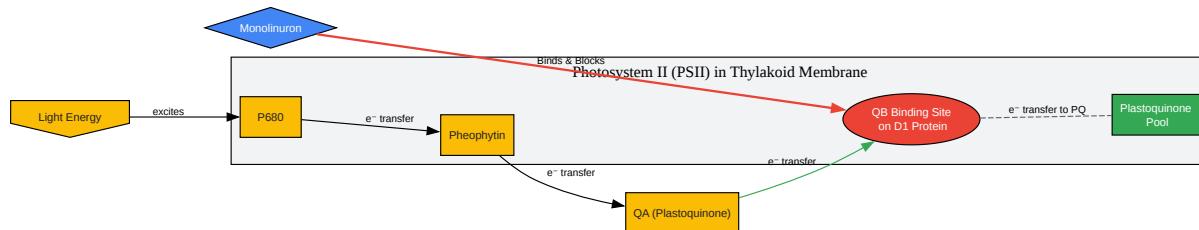
The following diagram illustrates a logical workflow for the systematic assessment of the key chemical and physical properties of a compound like **Monolinuron**.

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Caption: Logical workflow for physicochemical property assessment.

## Signaling Pathway: Monolinuron's Mechanism of Action

**Monolinuron** acts as a herbicide by inhibiting Photosystem II (PSII) in the chloroplasts of plants.<sup>[1][2]</sup> This diagram illustrates the key steps in this inhibitory pathway.



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Caption: **Monolinuron** inhibits Photosystem II by blocking electron transport.

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- To cite this document: BenchChem. [Monolinuron: A Comprehensive Technical Guide to its Chemical and Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160109#monolinuron-chemical-and-physical-properties>]

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